![molecular formula C19H20N4O2 B2559873 N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide CAS No. 1049145-71-2](/img/structure/B2559873.png)
N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a methoxyphenyl group, and a 1,2,3-triazole ring, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the 1,2,3-triazole ring, the benzamide group, and the methoxyphenyl group could confer specific properties to the compound .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety within this compound has been associated with significant biological activities . Researchers have explored its potential as a scaffold for drug design. By modifying the substituents on the triazole ring, scientists can fine-tune the compound’s pharmacological properties. Additionally, the metabolic and thermal stability of 1,2,3-triazoles contributes to their suitability for drug development .
Anticancer Agents
Given the compound’s structural features, it may serve as a lead compound for designing novel anticancer agents. Researchers can explore its interactions with cellular targets, evaluate its cytotoxicity, and optimize its efficacy against specific cancer types. The triazole ring’s presence could enhance selectivity and improve drug delivery .
Antimicrobial Activity
1,2,3-Triazoles have demonstrated antimicrobial properties. Investigating the antibacterial and antifungal effects of this compound could lead to the development of new antibiotics or antifungal agents. Researchers can explore its mechanism of action and assess its potency against various pathogens .
Coordination Chemistry
The presence of the triazole ring allows for coordination with metal ions. Researchers can explore the complexation behavior of this compound with different metals. Such coordination complexes may find applications in catalysis, materials science, or bioinorganic chemistry .
Click Chemistry and Bioconjugation
1,2,3-Triazoles are commonly synthesized through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition. Researchers can use this compound as a building block for bioconjugation reactions. By attaching functional groups to the triazole, they can create bioactive molecules, probes, or imaging agents .
Materials Science
The compound’s unique structure makes it interesting for materials science applications. Researchers can explore its use in organic electronics, sensors, or as a component in supramolecular assemblies. The triazole ring’s stability and electronic properties contribute to its potential in these areas .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyltriazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-12-20-22-23(13)17-8-4-16(5-9-17)19(24)21-14(2)15-6-10-18(25-3)11-7-15/h4-12,14H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWCFPWRBDEJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


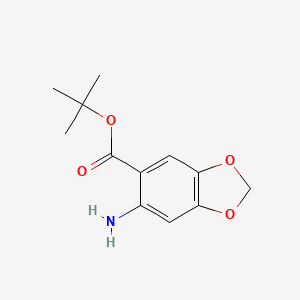
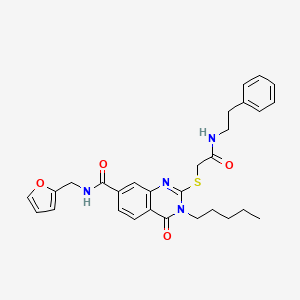

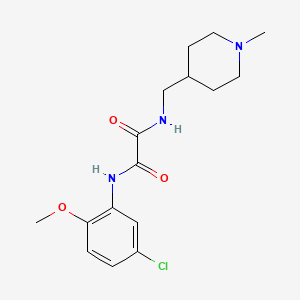


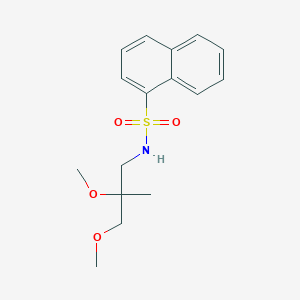

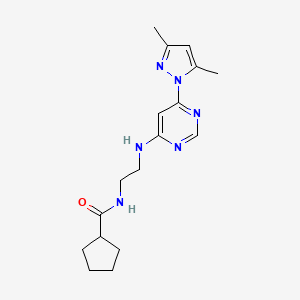
![9-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2559806.png)
